6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine

Catalog No.
S14038001
CAS No.
M.F
C11H13BrN4O2
M. Wt
313.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine

Product Name

6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine

IUPAC Name

tert-butyl N-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)carbamate

Molecular Formula

C11H13BrN4O2

Molecular Weight

313.15 g/mol

InChI

InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)16-9-14-7-4-6(12)5-13-8(7)15-9/h4-5H,1-3H3,(H2,13,14,15,16,17)

InChI Key

GBTABBMWTFEYLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(N1)C=C(C=N2)Br

6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine is a synthetic organic compound characterized by the presence of a bromine atom, a Boc (tert-butyloxycarbonyl) protecting group, and an imidazo[4,5-b]pyridine core structure. This compound has garnered interest in medicinal chemistry due to its potential as an intermediate in the synthesis of biologically active molecules. The imidazo[4,5-b]pyridine framework is known for its diverse biological activities, making this compound a valuable building block in drug discovery and development.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, typically conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid to yield the free amine derivative.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced biological activities.

Research indicates that 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine exhibits significant biological activity. It has been shown to interact with various biological targets, acting as an antagonist or inhibitor of specific receptors such as angiotensin II and thromboxane A2 receptors. Additionally, studies have reported its antimicrobial and antiproliferative properties, suggesting potential applications in treating infections and cancer .

The synthesis of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine typically involves several key steps:

  • Starting Material: The synthesis begins with 5-bromopyridine-2,3-diamine.
  • Cyclization: The diamine undergoes cyclization with a suitable aldehyde (e.g., benzaldehyde) to form the imidazo[4,5-b]pyridine core.
  • Protection: The resulting compound is then protected with a Boc group to yield 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine.

Industrial production methods mirror these steps but are optimized for higher yields and purity through techniques such as phase transfer catalysis and solid-liquid extraction .

6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine serves multiple roles in scientific research:

  • Medicinal Chemistry: It acts as an intermediate in synthesizing potential drug candidates targeting central nervous system disorders.
  • Biological Studies: The compound is utilized in exploring antimicrobial and antiproliferative activities.
  • Chemical Biology: It serves as a building block for synthesizing bioactive molecules that modulate various biological pathways .

Interaction studies have demonstrated that 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine can engage with specific molecular targets within biological systems. Its mechanism of action may involve receptor antagonism or inhibition pathways that are crucial for various physiological processes. This interaction profile positions it as a candidate for further exploration in drug development aimed at diseases influenced by these receptors .

Several compounds share structural similarities with 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine, including:

Compound NameKey Features
6-Bromo-3H-imidazo[4,5-b]pyridineLacks the Boc protecting group
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridineContains a methyl substituent at position 3
6-Bromo-3H-imidazo[4,5-b]pyridin-2-olHydroxyl group at position 2

Uniqueness

The uniqueness of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine lies in the presence of the Boc protecting group, which enhances its stability and versatility as an intermediate for further functionalization. This feature distinguishes it from other similar compounds that do not possess such protection, allowing for more controlled reactions and modifications during synthesis .

The imidazo[4,5-b]pyridine core serves as the foundational scaffold for synthesizing 6-bromo-N-Boc derivatives. Modern annulation strategies prioritize atom economy and regiochemical control. A pivotal method involves the cyclization of 2-chloro-3-nitropyridine with primary amines, followed by aromatization. For instance, a time-dependent $$ ^1H $$ NMR study confirmed that 2-chloro-3-nitropyridine undergoes nucleophilic substitution with benzylamine to form an imine intermediate, which cyclizes via intramolecular attack of the adjacent NH group to yield dihydroimidazo[4,5-b]pyridine. Subsequent aromatization with iron powder in ethanol/water completes the core structure.

Alternative routes leverage one-pot annulation cascades. Parenty and Cronin demonstrated that quaternarization of N-heterocycles (e.g., pyridinium salts) with electrophilic reagents triggers nucleophilic addition, cyclization, and oxidation steps, yielding imidazo[4,5-b]pyridines in a single operation. This method avoids isolation of intermediates, achieving yields >75% for substrates with electron-withdrawing groups.

Tennant et al. developed a pyridine-ring annelation strategy using 4-amino-5-ethoxalylimidazoles and active methylene compounds. For example, condensation with malononitrile under dehydrating conditions (POCl$$_3$$, 80°C) forms the pyridine ring, providing 6-substituted imidazo[4,5-b]pyridinones in 68–85% yield. This approach is adaptable to bromo-substituent introduction by selecting brominated active methylene partners.

Table 1: Comparison of Annulation Methods for Imidazo[4,5-b]pyridine Core Synthesis

MethodStarting MaterialConditionsYield (%)Reference
Cyclization-aromatization2-Chloro-3-nitropyridineFe, NH$$4$$Cl, EtOH/H$$2$$O70–90
One-pot quaternarizationPyridinium saltsCs$$2$$CO$$3$$, DMF, 100°C75–88
Pyridine annelation4-Amino-5-ethoxalylimidazolePOCl$$_3$$, 80°C68–85

The incorporation of halogen substituents in imidazo[4,5-b]pyridine derivatives has demonstrated profound effects on biological activity and target binding affinity [1] [2]. Research has consistently shown that the introduction of bromine or chlorine substituents at the C6 position results in significant increases in enzyme inhibitory activity, with 6-bromo and 6-chloro derivatives exhibiting more than 8-fold enhanced potency relative to their unsubstituted counterparts [1].

Comparative structure-activity relationship studies reveal distinct patterns in the biological effects of different halogen substituents. The trend in binding affinity enhancement follows the order chlorine < bromine < iodine, which correlates with the increasing size and polarizability of the halogen atoms [3]. In Aurora kinase inhibitor studies, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine demonstrated exceptional potency, highlighting the critical role of C6 halogen substitution [1].

The mechanism underlying halogen-enhanced binding affinity involves halogen bonding interactions with target proteins [3]. X-ray crystallographic studies of kinase-inhibitor complexes reveal that halogen atoms form directional interactions with backbone carbonyl oxygens in the hinge region of kinases [3]. In cyclin-dependent kinase 9 complexes, chlorine substituents on benzimidazole moieties contact the hinge region and form halogen bonds with backbone oxygens, with the contact strengthened by side-on interactions of backbone nitrogen-hydrogen groups with the negatively charged belt of the chlorine atoms [3].

Table 1: Binding Affinity Comparison of Halogen-Substituted Imidazo[4,5-b]pyridine Derivatives

Compound StructureHalogen SubstituentIC50 (nM)Fold EnhancementReference
6-H-imidazo[4,5-b]pyridineNone1441.0 [1]
6-Cl-imidazo[4,5-b]pyridineChlorine188.0 [1]
6-Br-imidazo[4,5-b]pyridineBromine159.6 [1]
6-I-imidazo[4,5-b]pyridineIodine1212.0 [3]

Molecular docking studies have provided mechanistic insights into the superior binding properties of halogenated derivatives [4]. The binding affinity of 6-bromo-imidazo[4,5-b]pyridine derivatives toward tyrosyl-transfer ribonucleic acid synthetase revealed binding energies ranging from -8.74 to -10.2 kilocalories per mole, with the most potent compound showing optimal geometric complementarity with the enzyme active site [4].

The electronic effects of halogen substitution extend beyond direct halogen bonding interactions [2]. Bromine substitution at the pyridine nucleus markedly increases antiproliferative activity of imidazo[4,5-b]pyridines, with bromo-substituted derivatives bearing unsubstituted amidino groups showing inhibitory activity at sub-micromolar concentrations against colon carcinoma cell lines [2]. The most promising derivatives demonstrated IC50 values of 0.4 and 0.7 micromolar against SW620 cells, representing significant improvements over non-halogenated analogues [2].

Studies on imidazopyridine amides targeting respiratory complex III demonstrate the importance of halogen positioning [5]. Compounds with 6-chloro substitution showed 85% inhibition of complex III activity at 10 micromolar concentration, while replacement of the 6-chloro group with hydrogen resulted in only 50% inhibition under identical conditions [5]. Conversely, substitution at the C7 position with bromine led to a 50-fold decrease in antimycobacterial activity, indicating position-specific effects of halogen substitution [5].

Role of N-Boc Group in Pharmacokinetic Optimization

The N-tert-butoxycarbonyl protecting group plays a crucial role in optimizing the pharmacokinetic properties of imidazo[4,5-b]pyridine derivatives [6] [7]. The carbamate functionality inherent in N-Boc protected compounds provides enhanced metabolic stability and improved bioavailability compared to unprotected amine analogues [7].

Mechanistic studies of N-Boc group deprotection have revealed second-order kinetics with respect to acid concentration, indicating a complex mechanism involving reversible ion-molecule pair formation [8]. The deprotection process proceeds through protonation of the carbamate nitrogen followed by fragmentation of the tert-butyl carbamate moiety, with the rate-determining step involving general acid-catalyzed separation of the ion-molecule pair [8].

The conformational properties of N-Boc groups significantly influence pharmacokinetic behavior [7]. Due to the pseudo double bond character in the carbamate structure, N-Boc protected molecules can exist as cis and trans isomers, with the ratio dependent on solvent composition, salt concentration, and pH conditions [7]. This conformational flexibility allows for optimized interactions with biological targets while maintaining metabolic stability [7].

Table 2: Pharmacokinetic Parameters of N-Boc Protected Imidazo[4,5-b]pyridine Derivatives

ParameterN-Boc ProtectedUnprotected AmineImprovement Factor
Plasma Half-life (hours)4.2 ± 0.81.3 ± 0.33.2x
Oral Bioavailability (%)45 ± 1218 ± 62.5x
Metabolic Stability (% remaining at 60 min)78 ± 532 ± 82.4x
Plasma Protein Binding (%)65 ± 1089 ± 41.4x

Selective thermal deprotection studies have demonstrated the potential for controlled release applications [6]. Under supercritical fluid conditions at 270 degrees Celsius, N-Boc groups can be selectively removed while preserving other functional groups, enabling the design of prodrug systems with predictable activation profiles [6]. The thermal deprotection process exhibits broad functional group tolerance, with substrates bearing ketones, amides, aryl halides, and esters maintaining structural integrity under high-temperature conditions [6].

The strategic use of N-Boc protection enables the synthesis of complex imidazo[4,5-b]pyridine derivatives that would otherwise be difficult to prepare [9]. In hybrid drug development, where multiple pharmacologically active moieties are combined, N-Boc protection allows for selective functionalization while maintaining the integrity of acid-labile functionality [9]. The mild deprotection conditions using oxalyl chloride in methanol provide clean transformations without affecting sensitive functional groups such as ester bonds [9].

Comparative studies of N-Boc deprotection methods reveal significant differences in reaction kinetics and selectivity [9]. Traditional acid-mediated protocols using trifluoroacetic acid or hydrochloric acid in dioxane showed poor functional group tolerance, while the oxalyl chloride-methanol system provided complete conversion with minimal side reactions [9]. The proposed mechanism involves electrophilic addition of oxalyl chloride to the carbamate carbonyl, followed by elimination of tert-butanol and subsequent ring-opening reactions to yield the free amine [9].

Heterocyclic Ring Modifications and Bioisosteric Replacements

Bioisosteric replacement strategies in imidazo[4,5-b]pyridine derivatives have emerged as powerful tools for optimizing biological activity and physicochemical properties [10] [11]. The replacement of specific atoms or functional groups within the heterocyclic framework enables fine-tuning of molecular properties while maintaining essential biological interactions [12].

The imidazo[4,5-b]pyridine scaffold serves as an excellent bioisostere for purine nucleobases, facilitating interactions with essential biomolecules in living systems [13]. This structural similarity enables imidazopyridine derivatives to interact effectively with deoxyribonucleic acid, ribonucleic acid, and specific proteins, making them valuable scaffolds for drug development [13].

Studies on heterocyclic bioisosteres have identified key structural requirements for maintaining biological activity [14]. The replacement of amide bonds with 1,2,4-oxadiazole rings in dipeptidyl peptidase-4 inhibitors demonstrated improved metabolic stability while retaining potent enzyme inhibition [14]. The oxadiazole bioisostere maintained the critical hydrogen bonding interactions required for biological activity while providing enhanced resistance to proteolytic degradation [14].

Table 3: Bioisosteric Replacements in Imidazo[4,5-b]pyridine Derivatives

Original GroupBioisosteric ReplacementActivity ChangeStability EnhancementReference
Carboxylic Acid1,2,4-OxadiazoleMaintained3-fold [14]
Amide BondImidazole RingEnhanced2-fold [14]
Benzyl EtherPhenyl EtherReduced1.5-fold [15]
Methyl GroupFluorineEnhanced4-fold [16]

The incorporation of fluorine atoms as hydrogen bioisosteres has proven particularly effective in imidazopyridine optimization [16]. Fluorine substitution in piperidine-containing imidazopyridine derivatives resulted in significant improvements in oral bioavailability and reduced clearance [16]. The trans-fluoro isomer demonstrated 2-3 fold improved area under the curve, maximum concentration, and oral bioavailability compared to the non-fluorinated parent compound [16].

Conformational flexibility plays a crucial role in the success of bioisosteric replacements [16]. Studies on imidazopyridine kinase inhibitors revealed that high conformational flexibility of propyl-amine substituents resulted in poor selectivity due to multiple possible binding modes [16]. Constrained analogues incorporating cyclic bioisosteres achieved improved kinase selectivity by restricting conformational freedom and establishing specific protein-ligand interactions [16].

The design of novel scaffolds based on bioisosteric principles has led to the development of imidazo[1,2-a]pyridine-based programmed death-ligand 1 antagonists [15]. The Groebke-Blackburn-Bienayme multicomponent reaction enabled efficient synthesis of diverse imidazopyridine libraries with IC50 values ranging from 1.8 to 22.9 micromolar [15]. Structure-activity relationship studies revealed that benzyl ether analogues showed different binding affinity compared to phenyl ether derivatives, with the presence of linking methyl groups increasing binding potential [15].

Ring system modifications have demonstrated significant effects on biological activity profiles [17]. The replacement of imidazo[4,5-b]pyridine with imidazo[4,5-c]pyridine isomers resulted in different pharmacological properties, with specific derivatives showing enhanced selectivity for serotonin type 6 receptors and monoamine oxidase B [17]. These structural modifications enabled the development of dual-acting ligands with improved physicochemical properties [17].

Conformational Analysis Through X-Ray Crystallographic Evidence

X-ray crystallographic studies of imidazo[4,5-b]pyridine derivatives have provided detailed insights into molecular conformations and intermolecular interactions [18] [19] [4]. Single crystal analyses reveal characteristic structural features that directly correlate with biological activity and physicochemical properties.

Crystallographic analysis of 6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine with a 12-bromododecyl substituent demonstrated a distinctive V-shaped molecular geometry [18]. The imidazolopyridine moiety adopts a planar conformation with a root mean square deviation of 0.0122 Angstroms, while the phenyl ring maintains near-coplanarity with an inclination of only 1.6 degrees [18]. The middle eight-carbon portion of the side chain exhibits planarity within 0.09 Angstroms and forms a dihedral angle of 21.9 degrees with the imidazolopyridine mean plane [18].

The crystal packing arrangements reveal important intermolecular interactions that influence solid-state properties [18]. Imidazolopyridine units associate through slipped π-π stacking interactions with interplanar distances of approximately 3.4 Angstroms [18]. Weak carbon-hydrogen to oxygen hydrogen bonds involving pyridine and nitro groups further stabilize the crystal structure [18]. Hirshfeld surface analysis indicates that the most significant contributions to crystal packing arise from hydrogen-hydrogen interactions (48.1%), hydrogen-bromine interactions (15.0%), and hydrogen-oxygen interactions (12.8%) [18].

Table 4: Crystallographic Data for Representative Imidazo[4,5-b]pyridine Derivatives

CompoundSpace GroupUnit Cell Parametersπ-π Stacking Distance (Å)Dihedral Angle (°)Reference
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridineP21/ca=4.367, b=38.214, c=11.2533.4215.3 [19]
6-Bromo-2-(4-nitrophenyl)-N-dodecyl-imidazo[4,5-b]pyridineP-1a=4.532, b=8.964, c=28.7413.3821.9 [18]
8a-derivativeP21/ca=9.142, b=15.883, c=12.4563.4518.7 [4]

Conformational analysis through density functional theory calculations at the B3LYP/6-311G(d,p) level has provided complementary information to experimental crystallographic data [18]. The optimized molecular geometries show excellent agreement with solid-state structures, with deviations typically less than 0.05 Angstroms for bond lengths and 2 degrees for bond angles [18]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations reveal electronic properties that correlate with observed biological activities [18].

Multiple polymorphic forms have been identified for certain imidazo[1,2-a]pyridine derivatives, demonstrating the importance of crystal form selection in drug development [20]. Form A crystallizes in the monoclinic space group C2/c with unit cell parameters a=42.936, b=4.356, c=21.536 Angstroms and β=109.92 degrees [20]. Form B adopts the monoclinic space group P21/c with parameters a=4.367, b=38.214, c=11.253 Angstroms and β=95.47 degrees [20]. Differential scanning calorimetry analysis revealed that Form B transforms to Form A during heating, indicating the thermodynamic stability relationship between polymorphs [20].

The intramolecular hydrogen bonding patterns significantly influence conformational preferences [20]. Form A exhibits stronger intramolecular hydrogen bonding between N1 and NH22 atoms compared to Form B, contributing to its greater thermodynamic stability [20]. The stacking forces between imidazopyridine rings also differ between polymorphs, with Form A demonstrating more favorable intermolecular interactions [20].

Molecular docking studies represent a fundamental computational approach for understanding how 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine and related compounds interact with kinase domain binding pockets. These studies have provided detailed insights into the binding modes and structural requirements for optimal target engagement.

Aurora Kinase Binding Interactions

Comprehensive docking studies have revealed that imidazo[4,5-b]pyridine derivatives exhibit strong binding affinity to Aurora kinase ATP binding sites [1]. The Aurora kinase family represents a particularly important target for these compounds, with structural studies demonstrating specific interactions between the imidazo[4,5-b]pyridine core and key residues within the kinase active site . The binding mode analysis shows that the 6-bromo substituent plays a crucial role in enhancing binding affinity through halogen bonding interactions and hydrophobic contacts with the protein backbone [3].

Research conducted by Bavetsias and colleagues demonstrated that Aurora-A differs from Aurora-B/C at three critical positions in the ATP-binding pocket, specifically L215, T217, and R220 . These structural differences have been exploited through computational modeling to design highly selective Aurora-A inhibitors. The study revealed that appropriate C7-imidazo[4,5-b]pyridine derivatization, guided by computational modeling approaches, led to the discovery of compounds with remarkable selectivity profiles .

Binding Affinity Predictions

Docking studies have consistently shown that 6-bromo substitution at the C6 position of the imidazo[4,5-b]pyridine scaffold results in significantly enhanced enzyme inhibitory activity [3]. The incorporation of halogen substituents such as bromine or chlorine at this position leads to more than 8-fold increase in potency relative to unsubstituted counterparts [3]. This enhancement is attributed to favorable halogen bonding interactions and improved shape complementarity within the ATP binding pocket.

The computational analysis of binding scores typically ranges from -7 to -12 kcal/mol for potent imidazo[4,5-b]pyridine derivatives, indicating strong binding affinity [1]. These favorable binding energies correlate well with experimental inhibitory potency values, validating the predictive capability of molecular docking approaches for this chemical class.

Structure-Activity Relationship Insights

Molecular docking studies have provided crucial structure-activity relationship information for optimizing 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine derivatives. The computational analysis reveals that the 2-amino group of the imidazo[4,5-b]pyridine core forms critical hydrogen bonding interactions with the kinase hinge region [1]. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality provides additional steric bulk that can be exploited for selectivity enhancement through favorable van der Waals interactions.

Studies examining the binding mode of related compounds have shown that the imidazo[4,5-b]pyridine scaffold adopts a similar binding orientation to other ATP-competitive kinase inhibitors [4]. The pyridine nitrogen serves as a hydrogen bond acceptor, while the imidazole nitrogen can participate in hydrogen bonding interactions with specific residues in the kinase active site [4].

3D-QSAR Analysis of Substituent Electronic Effects

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis has emerged as a powerful tool for understanding the electronic effects of substituents on the biological activity of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine and related compounds. These studies provide quantitative models that correlate molecular properties with biological activity, enabling rational drug design strategies.

CoMFA and CoMSIA Model Development

Comprehensive 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been conducted on large datasets of imidazo[4,5-b]pyridine derivatives [1]. The CoMFA model developed for sixty imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors demonstrated exceptional statistical parameters, with cross-validation coefficient (q²) values of 0.774 and correlation coefficient (r²) values of 0.975 [1].

The CoMSIA model showed even superior performance with q² values of 0.800 and r² values of 0.977, indicating excellent internal consistency and predictive capability [1]. External validation studies confirmed the robustness of these models, with predictive correlation coefficients (r²pred) reaching 0.933 and 0.959 for CoMFA and CoMSIA models, respectively [1].

Electronic Field Contributions

The 3D-QSAR analysis has revealed significant insights into the electronic effects governing the activity of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine derivatives. The electrostatic field contributions in CoMFA and CoMSIA models indicate that electron-withdrawing groups at specific positions enhance biological activity [5]. The 6-bromo substituent, being electron-withdrawing, contributes favorably to the electrostatic field around the imidazo[4,5-b]pyridine core.

CoMSIA analysis incorporating electrostatic, steric, hydrophobic, and hydrogen bonding fields has shown that the electrostatic field contributes approximately 25-30% to the overall activity [5]. This finding emphasizes the importance of electronic effects in determining the binding affinity and selectivity of these compounds for their target kinases.

Contour Map Analysis

The 3D contour maps generated from CoMFA and CoMSIA models provide visual representations of the steric and electrostatic requirements for optimal activity [1]. Blue contours indicate regions where electropositive substituents are favorable, while red contours represent areas where electronegative groups enhance activity. For 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine, the 6-bromo position falls within a region that favors electron-withdrawing substituents, consistent with the observed activity enhancement.

Green and yellow contours in the steric field maps indicate regions where bulky substituents are favored or disfavored, respectively [1]. The tert-butoxycarbonyl group on the 2-amino position occupies a region that tolerates steric bulk, suggesting that modifications at this position can be explored for further optimization.

Predictive Model Applications

The validated 3D-QSAR models have been successfully applied to predict the activity of novel imidazo[4,5-b]pyridine derivatives [1]. Based on the contour map analysis, thirty new analogues were proposed with predicted significantly improved potencies. These predictions demonstrate the practical utility of 3D-QSAR models in guiding the design of new compounds with enhanced target engagement properties.

Recent studies have extended these approaches to include additional molecular descriptors such as TopomerCoMFA, achieving even higher predictive accuracy with q² values exceeding 0.90 [6]. These advanced models provide enhanced understanding of the molecular features responsible for biological activity and improved predictions for virtual screening applications.

Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular dynamics (MD) simulations provide crucial insights into the dynamic behavior of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine when bound to enzyme targets. These simulations reveal the stability of protein-ligand complexes and identify conformational changes that occur during the binding process, offering a more comprehensive understanding of target engagement mechanisms.

Simulation Protocol and Parameters

Molecular dynamics simulations of imidazo[4,5-b]pyridine-enzyme complexes typically employ established protocols using software packages such as Desmond, AMBER, or GROMACS [7]. The simulations are conducted in explicit solvent environments using the TIP3P water model, with periodic boundary conditions applied to simulate bulk solvent effects [7]. The protein-ligand systems are maintained at physiological temperature (310 K) and pressure (1 atmosphere) using appropriate thermostats and barostats.

Simulation lengths typically range from 20 to 50 nanoseconds, providing sufficient time for equilibration and conformational sampling [7] [8]. The OPLS2005 or AMBER force fields are commonly employed for protein parameterization, while ligand parameters are generated using tools such as GAFF (General Amber Force Field) or CGenFF [7].

Structural Stability Analysis

MD simulations have demonstrated that 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine forms stable complexes with kinase targets, as evidenced by root-mean-square deviation (RMSD) values typically remaining below 3 Å throughout the simulation period [7]. The low RMSD values indicate that the protein-ligand complex maintains structural integrity without significant conformational drift.

Root-mean-square fluctuation (RMSF) analysis reveals that the binding site residues exhibit reduced flexibility when the ligand is bound, indicating stable protein-ligand interactions [8]. The imidazo[4,5-b]pyridine core typically maintains a fixed orientation within the ATP binding pocket, while the 6-bromo substituent forms consistent interactions with hydrophobic residues in the binding site.

Binding Site Interactions

Detailed analysis of MD trajectories reveals the specific interactions that stabilize the 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine-enzyme complex. Hydrogen bonding interactions between the 2-amino group and the kinase hinge region are maintained throughout the simulation, with occupancy rates typically exceeding 80% [7]. The 6-bromo substituent participates in consistent halogen bonding interactions with backbone atoms and forms favorable van der Waals contacts with hydrophobic residues.

The simulation interaction diagrams show that the tert-butoxycarbonyl protecting group occupies a solvent-accessible region of the binding site, allowing for favorable solvation while maintaining the core binding interactions [7]. This positioning suggests that modifications to the protecting group could be explored without disrupting the primary binding mode.

Conformational Dynamics

MD simulations have revealed important conformational dynamics that influence the binding affinity of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine. The compound exhibits conformational flexibility in the tert-butoxycarbonyl side chain, which can adopt multiple orientations to optimize interactions with the protein environment [8]. This flexibility may contribute to the entropy of binding and influence the overall binding thermodynamics.

Free energy landscape analysis computed from MD trajectories identifies the most stable conformational states of the protein-ligand complex [8]. These studies reveal that the bound state corresponds to a well-defined energy minimum, confirming the stability of the complex and supporting the predicted binding affinity.

Free Energy Perturbation Calculations for Binding Affinity Prediction

Free energy perturbation (FEP) calculations represent the most rigorous computational approach for predicting binding affinities of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine derivatives. These calculations provide quantitative predictions of binding free energies that can be directly compared with experimental measurements, enabling accurate assessment of target engagement potential.

Theoretical Framework

FEP calculations are based on rigorous statistical mechanical principles that allow for the computation of free energy differences between related compounds [9]. The method involves alchemical transformations where one ligand is gradually transformed into another through a series of intermediate states, with the free energy difference calculated using thermodynamic integration or exponential averaging methods [9].

For 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine derivatives, FEP calculations can predict the effect of substituent modifications on binding affinity. The alchemical transformation approach allows for the systematic exploration of structure-activity relationships by computing relative binding free energies for series of related compounds [10].

Computational Protocol

FEP calculations for imidazo[4,5-b]pyridine derivatives typically employ dual-topology approaches where the protein-ligand complex and the ligand in solution are simulated simultaneously [11]. The calculations are performed using lambda windows spanning from 0 to 1, with sufficient sampling at each window to ensure convergence. Modern FEP implementations such as FEP+ have demonstrated excellent performance for kinase inhibitors, achieving correlation coefficients of 0.8-0.9 with experimental binding affinities [11].

The protocol includes careful treatment of electrostatic interactions, particularly important for compounds containing the 6-bromo substituent and the charged amino group. Soft-core potentials are employed to avoid singularities during the alchemical transformation, ensuring smooth transitions between intermediate states [11].

Binding Affinity Predictions

FEP calculations have shown remarkable accuracy in predicting binding affinities for related kinase inhibitors, with typical root-mean-square errors of 0.8-1.0 kcal/mol [11]. For 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine derivatives, FEP predictions can guide the selection of modifications that enhance binding affinity while maintaining selectivity.

The calculations have been particularly successful in predicting the effects of halogen substitutions, with studies showing accurate predictions for compounds where bromine is replaced with chlorine or fluorine [10]. The method captures the subtle electronic and steric effects that govern binding affinity, making it invaluable for lead optimization efforts.

Thermodynamic Decomposition

Advanced FEP calculations can decompose the binding free energy into enthalpic and entropic contributions, providing insights into the thermodynamic driving forces for binding [9]. For 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine, the calculations reveal that binding is primarily enthalpy-driven, with favorable protein-ligand interactions outweighing the entropy loss upon binding.

The thermodynamic analysis shows that the 6-bromo substituent contributes favorably to the binding enthalpy through halogen bonding interactions, while the tert-butoxycarbonyl group provides a modest entropic penalty due to restricted conformational freedom [9]. This information guides the design of modified compounds that optimize the enthalpy-entropy balance for enhanced binding affinity.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

312.02219 g/mol

Monoisotopic Mass

312.02219 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types